Arginase Inhibition Potency: A Quantitative Comparison of L-Norvaline Ethyl Ester HCl's Parent Scaffold vs. L-NOHA
The parent scaffold of L-Norvaline ethyl ester HCl, L-norvaline, acts as a weak arginase inhibitor. A direct head-to-head comparison against the well-characterized arginase inhibitor L-NOHA reveals a >10-fold difference in potency. In an assay using purified E. histolytica arginase (EhArg), L-norvaline exhibited an IC50 of 17.9 mM, while L-NOHA demonstrated an IC50 of 1.57 mM [1].
| Evidence Dimension | Arginase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 17.9 mM (for parent scaffold L-norvaline) |
| Comparator Or Baseline | L-NOHA: 1.57 mM |
| Quantified Difference | 11.4-fold higher IC50 (weaker inhibitor) |
| Conditions | Purified E. histolytica arginase (EhArg) enzyme assay |
Why This Matters
This confirms that the compound is a low-potency arginase inhibitor, making it unsuitable for applications requiring strong enzyme blockade, which is critical for target selection and assay design.
- [1] Malik, A., Dalal, V., Ankri, S., & Tomar, S. (2019). Structural insights into Entamoeba histolytica arginase and structure‐based identification of novel non‐amino acid based inhibitors as potential antiamoebic molecules. The FEBS Journal, 286(20), 4135-4155. View Source
